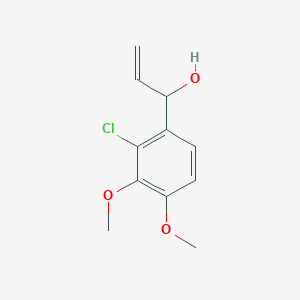

1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol

Description

Properties

Molecular Formula |

C11H13ClO3 |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

1-(2-chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C11H13ClO3/c1-4-8(13)7-5-6-9(14-2)11(15-3)10(7)12/h4-6,8,13H,1H2,2-3H3 |

InChI Key |

MULYXLMYEROBHC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(C=C)O)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Chalcone Intermediate and Subsequent Reduction

A common preparative strategy involves the synthesis of a chalcone intermediate, specifically a 1-(2-chloro-3,4-dimethoxyphenyl)prop-2-en-1-one, followed by reduction to the corresponding propen-1-ol.

Step 1: Chalcone Synthesis (Aldol Condensation)

- React 1-(2-chloro-3,4-dimethoxyphenyl) ethanone with an appropriate benzaldehyde derivative under basic conditions, typically using potassium hydroxide (KOH) in ethanol.

- The reaction proceeds via an aldol condensation mechanism to yield the α,β-unsaturated ketone (chalcone).

- Reaction conditions: Stirring at room temperature or slightly elevated temperature for 24 hours, followed by acidification to precipitate the chalcone product.

- Purification: Filtration, washing, and recrystallization from methanol to obtain pure chalcone crystals.

Step 2: Reduction of Chalcone to Propenol

- The α,β-unsaturated ketone is reduced selectively at the ketone carbonyl to the corresponding allylic alcohol.

- Common reducing agents include sodium borohydride (NaBH4) or other mild hydride donors under controlled temperature to avoid over-reduction of the double bond.

- The reaction is typically carried out in a protic solvent such as methanol or ethanol at 0–25 °C.

- Workup involves quenching with water, extraction, and purification by chromatography or recrystallization.

This two-step method is widely used due to the availability of starting materials and the straightforward nature of the reactions.

Direct Propargyl/Allenyl Alcohol Formation via Nucleophilic Attack and Isomerization

An alternative advanced synthetic approach involves the nucleophilic attack of a propargyl alcohol intermediate on trichloroacetonitrile, followed by cyclization and propargyl/allene isomerization to yield functionalized propen-1-ol derivatives.

- Starting from 2-en-4-yn-1-ol derivatives, the hydroxyl group attacks trichloroacetonitrile in the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

- The reaction is carried out in dichloromethane (CH2Cl2) with molecular sieves to maintain anhydrous conditions.

- The process involves cyclization and isomerization steps sensitive to substituent effects on the aromatic ring, influencing yield and product distribution.

- Hydrolysis under acidic conditions can be applied subsequently to obtain the desired propen-1-ol compound.

This method offers high yields (up to 94%) and allows for structural diversity by varying substituents on the aromatic ring.

Synthesis via Halogennitrile Substitution on Dimethoxyphenyl Precursors

Another reported route involves the reaction of dimethoxyphenyl-substituted thione derivatives with halogennitriles (such as chloroacetonitrile) under basic conditions in methanol.

- The reaction mixture of the thione compound and halogennitrile is heated in the presence of sodium hydroxide to promote nucleophilic substitution.

- This method yields various substituted acetonitrile derivatives, which can be further transformed into propen-1-ol analogues through hydrolysis and reduction steps.

This approach is valuable for synthesizing a range of substituted phenyl propen-1-ol derivatives with potential biological activities.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Aldol Condensation + Reduction | 1-(2-chloro-3,4-dimethoxyphenyl) ethanone, benzaldehyde, KOH, ethanol; NaBH4 reduction | 70–90 | Straightforward, accessible reagents | Requires two steps, selective reduction needed |

| Propargyl/Allenyl Isomerization via DBU | 2-en-4-yn-1-ol, trichloroacetonitrile, DBU, CH2Cl2, molecular sieves | 85–95 | High yield, one-pot reaction | Sensitive to substituents, requires anhydrous conditions |

| Halogennitrile Substitution on Thione | Dimethoxyphenyl thione, chloroacetonitrile, NaOH, methanol, heat | 50–80 | Versatile for various derivatives | Multi-step for final propenol, moderate yields |

In-Depth Research Findings

- The propargyl/allene isomerization method demonstrates that electron-withdrawing substituents on the aromatic ring can slow nucleophilic attack, affecting yield and product purity. Electron-donating groups such as methoxy enhance reaction efficiency.

- X-ray crystallographic studies of related chalcone intermediates confirm the planar structure of substituted phenyl rings and the torsional angles influencing reactivity and stability.

- Density Functional Theory (DFT) calculations support the experimental findings by predicting molecular geometries and electronic properties that correlate with observed reactivity trends.

- The nucleophilic substitution approach using halogennitriles is effective for introducing chloro-substituted side chains on dimethoxyphenyl rings, providing a platform for further functionalization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols and alkanes.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials[][4].

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key differences between the target compound and its closest analogs:

Key Observations:

- The absence of a diol or ether group distinguishes it from the compound in , which has additional hydrogen-bonding sites and higher molecular complexity.

Comparison with 1-(3,4-Dimethoxyphenyl)prop-2-en-1-ol

- Electrophilic Substitution: The chlorine atom at the 2-position in the target compound likely deactivates the aromatic ring, directing further substitution to positions less hindered by the methoxy groups. In contrast, the non-chlorinated analog may exhibit higher reactivity in electrophilic aromatic substitution due to the absence of electron-withdrawing effects.

- Oxidation Stability : The allylic alcohol moiety in both compounds is prone to oxidation, but the chlorine substituent may stabilize the intermediate radicals or carbocations in the target compound, altering reaction pathways.

- Synthetic Utility: The non-chlorinated analog has been used in synthesizing lignan derivatives and bioactive molecules . The chlorine in the target compound could modify bioactivity or serve as a handle for further functionalization (e.g., Suzuki couplings).

Comparison with 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

- Hydrogen Bonding : The diol and ether groups in enable extensive hydrogen bonding, increasing solubility in polar solvents. The target compound’s single alcohol group limits such interactions, favoring solubility in less polar media.

- Steric Effects : The bulkier structure of the compound in may hinder access to reactive sites, whereas the target compound’s simpler structure facilitates participation in reactions like nucleophilic additions or esterifications.

Biological Activity

1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol, a compound with significant structural features, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed examination of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

| Property | Value |

|---|---|

| Molecular Formula | C11H14ClO3 |

| Molecular Weight | 227.69 g/mol |

| IUPAC Name | (E)-1-(2-chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol |

The biological activity of 1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol is attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological responses, contributing to its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have evaluated the compound's efficacy against a range of microorganisms:

- Bacterial Strains Tested :

- Staphylococcus aureus

- Enterococcus faecalis

- Mycobacterium tuberculosis

Results Summary

A study investigated the compound's antibacterial activity against gram-positive bacteria and mycobacterial strains. The findings indicated that the compound exhibited significant antibacterial effects comparable to clinically used antibiotics like ampicillin and rifampicin. Specifically, it showed submicromolar activity against resistant strains of Enterococcus faecalis and Mycobacterium smegmatis .

Anticancer Activity

The anticancer potential of 1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol has also been assessed in various cancer cell lines:

Cell Lines Tested

- A431 (human epidermoid carcinoma)

- Jurkat (human T lymphocyte leukemia)

Findings

In vitro studies demonstrated that the compound significantly inhibited cell proliferation in both A431 and Jurkat cells. The mechanism of action appears to involve apoptosis induction through caspase activation pathways. The IC50 values were found to be lower than those of standard chemotherapeutic agents such as doxorubicin .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Antibacterial Efficacy :

A series of synthesized derivatives of 1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol were tested against resistant bacterial strains. The results indicated that modifications in the methoxy groups enhanced antibacterial activity significantly. -

Case Study on Cytotoxicity :

A cytotoxicity assessment on primary mammalian cell lines revealed that while the compound was effective against cancer cells, it exhibited low toxicity towards normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the established synthetic routes for 1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol, and how do reaction conditions influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation or Friedel-Crafts alkylation , leveraging the reactivity of the allylic alcohol moiety. For example, a propargyl alcohol intermediate (e.g., 1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-yn-1-ol) can undergo selective reduction using catalysts like Lindlar’s catalyst to yield the allylic alcohol . Reaction parameters such as temperature (optimized at 60–80°C), solvent polarity (e.g., ethanol or THF), and stoichiometry of reagents (e.g., 1.2–1.5 equivalents of reducing agents) significantly affect yield. Impurities often arise from over-reduction or incomplete deprotection of methoxy groups, requiring purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- NMR :

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 257.07 (C₁₁H₁₃ClO₃⁺), with fragmentation patterns confirming the loss of methoxy groups (–31 Da) .

- X-ray Crystallography : SHELX software (SHELXL-2018) is used for structure refinement, revealing hydrogen-bonding networks (e.g., O–H···O interactions at ~2.8 Å) critical for understanding packing motifs .

Q. What preliminary biological activities have been reported for this compound, and which assay systems are most relevant?

Studies highlight antimicrobial activity (MIC = 16–32 µg/mL against S. aureus and E. coli) and antioxidant potential (IC₅₀ = 50–70 µM in DPPH assays). For antitumor screening, MTT assays using retinoblastoma cell lines (e.g., Y79) show IC₅₀ values of ~20 µM, likely due to tubulin polymerization modulation . Researchers should validate activity in multiple cell lines and include positive controls (e.g., doxorubicin for cytotoxicity) to mitigate false positives.

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets like tubulin or microbial enzymes?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal that the chloro-dimethoxyphenyl group occupies hydrophobic pockets in tubulin (PDB: 1SA0), while the allylic alcohol forms hydrogen bonds with Thr178. QSAR studies suggest that substituting the methoxy groups with bulkier alkoxy chains (e.g., ethoxy) enhances binding affinity (ΔG ≤ –8.5 kcal/mol) but may reduce solubility .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies in IC₅₀ values (e.g., 20 µM vs. 50 µM) often stem from:

- Assay variability : Differences in cell passage number, serum concentration, or incubation time.

- Compound purity : HPLC-UV (λ = 254 nm) should confirm ≥95% purity to exclude confounding effects from byproducts .

- Solvent effects : DMSO concentrations >0.1% can artifactually inhibit cell proliferation.

Q. How do crystal packing and hydrogen-bonding patterns influence the compound’s stability and formulation?

X-ray structures show O–H···O methoxy interactions (2.7–2.9 Å) and C–H···π stacking (3.3 Å) between aromatic rings. These interactions stabilize the solid state but may reduce solubility in aqueous buffers. Co-crystallization with cyclodextrins or PEG-based matrices improves bioavailability by disrupting tight packing .

Q. What advanced synthetic methodologies can improve enantiomeric purity for chiral derivatives?

Asymmetric synthesis using Sharpless epoxidation or Noyori hydrogenation (e.g., Ru-BINAP catalysts) achieves >90% enantiomeric excess (ee). Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) confirms purity. For example, (R)- and (S)-enantiomers exhibit divergent bioactivities: the (R)-form shows 2-fold higher antimicrobial activity than the (S)-form .

Methodological Notes

- Controlled experiments : Replicate bioassays under standardized conditions (e.g., RPMI-1640 media, 5% CO₂) to ensure reproducibility.

- Data validation : Cross-reference spectral data with PubChem entries (CID: 5708524) and computational predictions (Gaussian 16, B3LYP/6-31G*) .

- Ethical compliance : Adhere to institutional guidelines for cytotoxicity testing and avoid unapproved therapeutic claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.